N-(2-Oxobutyl)benzamide
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Overview
Description
N-(2-Oxobutyl)benzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Oxobutyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-oxobutylamine. This reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) and is carried out under mild conditions . Another method involves the electrochemical synthesis of benzoin from benzaldehyde, followed by amidation with 2-oxobutylamine in the presence of an electrogenerated superoxide anion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-Oxobutyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Oxobutyl)benzamide involves its interaction with specific molecular targets. For instance, some N-substituted benzamides inhibit the activation of nuclear factor kappa B (NF-κB) and induce apoptosis through separate mechanisms . The compound may also act as an allosteric activator of enzymes such as human glucokinase, enhancing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)benzamide
- N-(4-Bromophenyl)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
N-(2-Oxobutyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzamides, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-oxobutyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) |
InChI Key |
UACPGZPUJYXQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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